Flestolol
CAS No.: 87721-62-8
Cat. No.: VC21069389
Molecular Formula: C15H22FN3O4
Molecular Weight: 327.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87721-62-8 |
---|---|
Molecular Formula | C15H22FN3O4 |
Molecular Weight | 327.35 g/mol |
IUPAC Name | [3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate |
Standard InChI | InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22) |
Standard InChI Key | ZPLOQFLCMVIWRY-UHFFFAOYSA-N |
SMILES | CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O |
Canonical SMILES | CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O |
Introduction
Chemical Properties and Structure
Flestolol (CAS: 87721-62-8) is characterized by the molecular formula C15H22FN3O4 with a molecular weight of 327.3513 g/mol . The compound features a 2-fluorobenzoic acid moiety esterified with a 3-amino-2-hydroxypropyl group, with the amino group further substituted with a 2-carbamoylamino-2-methylpropyl group . This structure confers the compound's specific pharmacological properties while facilitating its rapid metabolism. Flestolol exists as a racemic mixture with one defined stereocenter, contributing to its complex stereochemistry .
Flestolol is commonly formulated as a sulfate salt (C15H24FN3O8S) with a molecular weight of 425.4 g/mol for pharmaceutical applications . This salt formation enhances the compound's water solubility, facilitating its administration as an intravenous preparation. The chemical structure includes multiple hydrogen bond donors (6) and acceptors (10), with a topological polar surface area of 197 Ų, reflecting its considerable hydrophilicity .
Table 1: Key Chemical Properties of Flestolol
Pharmacological Mechanism
Flestolol functions as a nonselective, competitive beta-adrenergic receptor antagonist that lacks intrinsic sympathomimetic activity . By binding to beta-adrenergic receptors without activating them, flestolol effectively blocks the actions of endogenous catecholamines and exogenous beta-adrenergic agonists. This mechanism results in the inhibition of both beta-1 and beta-2 receptor-mediated responses, though the compound demonstrates greater affinity for beta-1 receptors at lower concentrations, similar to other agents in this class .
The pharmacological activity of flestolol has been extensively characterized through its ability to attenuate isoproterenol-induced tachycardia in a dose-dependent manner . Research has demonstrated a clear correlation between flestolol dosage and its blood levels (r = 0.91), as well as between the induced beta-blockade and its dosage (r = 0.62) . At doses ranging from 0.5 to 50.0 μg/kg/min, flestolol produces progressively greater reductions in isoproterenol-induced tachycardia, with average percent reductions of 15.1%, 45.9%, 67.0%, 85.9%, and 90.3% at 0.5, 2.5, 5.0, 15.0, and 50.0 μg/kg/min, respectively .
The hemodynamic effects of flestolol mirror those of other beta-blockers without intrinsic sympathomimetic activity . These include significant dose-dependent reductions in heart rate and rate pressure product, accompanied by increases in peripheral vascular resistance . Notably, flestolol produces only clinically insignificant decreases in myocardial contractility, as evidenced by slight reductions in left ventricular dp/dt, cardiac index, and left ventricular ejection fraction . This hemodynamic profile makes flestolol particularly suitable for situations requiring precise control of cardiac parameters without profound depression of myocardial function.
Recent research suggests that beta-adrenergic antagonists like flestolol may exert analgesic effects through multiple mechanisms beyond traditional beta-blockade . These include modulation of cardiac output affecting drug pharmacokinetics, inhibition of inflammatory cytokine release, effects on nervous system excitation transmission, activation of G-protein coupled receptor cascades, and modulation of inhibitory neurotransmitter release in the spinal trigeminal nucleus . These diverse mechanisms may contribute to the observed reduction in perioperative opioid requirements when beta-blockers are administered during surgical procedures.
Table 2: Beta-Blocking Activity of Flestolol at Different Doses
Flestolol Dose (μg/kg/min) | Mean Reduction in Isoproterenol-Induced Tachycardia (%) |
---|---|
0.5 | 15.1% |
2.5 | 45.9% |
5.0 | 67.0% |
15.0 | 85.9% |
50.0 | 90.3% |
Data from Clinical Pharmacology and Therapeutics (1986)
Pharmacokinetics
Flestolol's defining pharmacokinetic characteristic is its remarkably short elimination half-life of approximately 6.5-7.2 minutes, which classifies it as an ultra-short-acting beta-blocker . This rapid elimination is primarily attributed to metabolism by plasma esterases rather than hepatic metabolism, allowing for consistent clearance independent of liver function . This distinctive metabolic pathway distinguishes flestolol from many other cardiovascular drugs and contributes to its predictable pharmacokinetic profile.
In detailed pharmacokinetic studies, flestolol demonstrated consistent and predictable behavior during intravenous administration. The mean steady-state concentration during a 5 μg/kg/min infusion was determined to be 31.1 ± 12.0 ng/mL, with steady state typically achieved within 30 minutes after initiation of infusion . The compound exhibits a mean total body clearance of 181 ± 66 mL/min/kg, substantially higher than hepatic blood flow, confirming significant extrahepatic metabolism . The apparent volume of distribution averages 1.89 L/kg, suggesting moderate tissue distribution beyond the vascular compartment .
Blood concentrations of flestolol increase linearly with increasing dose, demonstrating predictable dose-proportional pharmacokinetics across the therapeutic range . This linearity facilitates precise dosing adjustments in clinical settings where rapid titration of beta-blockade is necessary. The area under the curve (AUC) during standard infusion protocols has been reported as 2.23 μg-hr/mL, reflecting the compound's rapid clearance despite continuous administration .
The onset of beta-blockade occurs within 30 minutes of initiating flestolol infusion, with full effect typically established by this time point . Following discontinuation of infusion, there is a marked reduction in beta-blockade within 6 minutes, with complete recovery typically occurring within 30 to 45 minutes . This rapid offset of action represents a key clinical advantage in situations where quick restoration of beta-adrenergic responsiveness may be necessary, such as in the management of bradycardia or hypotension.
Table 3: Pharmacokinetic Parameters of Flestolol
Parameter | Baseline | End of Flestolol Titration | Statistical Significance |
---|---|---|---|
Mean Ventricular Response | 133 ± 12 beats/min | 103 ± 20 beats/min | p < 0.0001 |
Patients Achieving Defined Endpoints | N/A | 78% | N/A |
Ventricular Response Increase After Discontinuation | N/A | 33 ± 23% within 60 minutes | N/A |
Data from clinical study of flestolol in atrial fibrillation/flutter
Comparative Analysis
In contrast with conventional beta blockers like propranolol, metoprolol, or atenolol, flestolol-induced effects reverse rapidly following discontinuation due to its short half-life . Complete recovery from beta-blockade typically occurs within 30 to 45 minutes after stopping flestolol infusion, whereas traditional beta-blockers may require hours to days for full clearance . This rapid reversibility represents a significant clinical advantage in situations where beta-blockade may need to be quickly terminated due to adverse effects or changing patient conditions.
The hemodynamic effects of flestolol are similar to those of other beta blockers without intrinsic sympathomimetic activity, including dose-dependent reductions in heart rate and increases in peripheral vascular resistance . Like other agents in this class, flestolol produces some decrease in myocardial contractility, though these effects are generally mild at therapeutic doses . The compound effectively attenuates isoproterenol-induced tachycardia, with maximal beta-blockade approaching 90% at higher doses, comparable to the efficacy of other established beta-blockers .
While flestolol shares the general pharmacological profile of other beta-adrenergic antagonists, its ultra-short half-life and extrahepatic metabolism distinguish it from most agents in this class. These properties make flestolol particularly suitable for use in critical care settings where precise titration of beta-blockade is required, and in patients with hepatic impairment where the metabolism of conventional beta-blockers may be compromised. Additionally, recent research suggesting potential analgesic properties of ultra-short-acting beta-blockers opens new possibilities for their perioperative use .
Table 5: Comparison of Flestolol with Other Beta-Blockers
Property | Flestolol | Esmolol | Conventional Beta-Blockers |
---|---|---|---|
Elimination Half-life | 6.5-7.2 minutes | ~9 minutes | Hours to days |
Primary Metabolism | Plasma esterases | Plasma esterases | Primarily hepatic |
Recovery After Discontinuation | 30-45 minutes | 30-60 minutes | Hours to days |
Beta-1 Selectivity | Nonselective | Selective | Variable |
Intrinsic Sympathomimetic Activity | None | None | Variable |
Current Research Directions
Recent investigations have begun exploring novel applications for ultra-short-acting beta-blockers like flestolol beyond traditional cardiovascular indications. Particularly noteworthy is emerging evidence suggesting potential analgesic properties of these compounds when administered perioperatively . Research has demonstrated that beta-blockers administered intraoperatively can reduce the requirements for both inhalation anesthetics and opioid analgesics, an effect that persists into the postoperative period .
Several possible mechanisms may explain the analgesic effects of beta-antagonists like flestolol. One proposed pathway involves reduction in cardiac output, which affects the pharmacokinetics of concurrently administered analgesic drugs by altering their distribution and clearance . Studies have shown that decreases in cardiac output can reduce the required dosage of intraoperative fentanyl and remifentanil, potentially enhancing their analgesic efficacy at lower doses . This interaction may allow for opioid dose reduction while maintaining adequate pain control.
Another potential mechanism involves the inhibition of pro-inflammatory cytokine release, as activated beta-receptors can increase the production of cytokines such as IL-1β, IL-6, and TNF-α . These inflammatory mediators can enhance pain signal transmission by reducing the action potential threshold in nociceptive neurons. By blocking beta-receptors and consequently inhibiting cytokine release, compounds like flestolol may attenuate inflammatory pain through indirect anti-inflammatory effects .
Additional research has investigated direct effects of ultra-short-acting beta-blockers on pain signal transmission in the nervous system. Electrophysiological studies have shown that esmolol, a compound closely related to flestolol, can block tetrodotoxin-resistant sodium channel currents in a dose-dependent manner . These channels play a crucial role in the transmission of nociceptive signals, particularly in inflammatory pain conditions. This direct modulation of ion channel function represents a novel mechanism by which beta-blockers may produce analgesia independent of their effects on beta-adrenergic receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume